O-Octyl-d3 Dabigatran Ethyl Ester
Description
O-Octyl-d3 Dabigatran Ethyl Ester is a deuterated analog of dabigatran etexilate, a direct thrombin inhibitor prodrug used clinically to prevent thromboembolic events. The compound features three deuterium atoms (denoted as "d3") within its octyl side chain, replacing protium atoms. This structural modification is designed to alter pharmacokinetic (PK) properties, such as metabolic stability, while retaining the pharmacological activity of the parent compound. The ethyl ester group facilitates oral absorption, with enzymatic hydrolysis converting the prodrug to its active form, dabigatran, in vivo .
Properties
Molecular Formula |
C₃₆H₄₂D₃N₇O₅ |
|---|---|
Molecular Weight |
658.8 |
Synonyms |
N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine-d3 Ethyl Ester; Dabigatran Impurity F-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
Dabigatran Etexilate Mesylate (Parent Compound):
- Chemical Formula : C₃₄H₄₁N₇O₅·CH₄O₃S (molecular weight: 723.86 g/mol for mesylate salt)
- Key Functional Groups: Ethyl ester, hexyloxycarbonylaminoiminomethylphenyl, and benzimidazole moieties .
O-Octyl-d3 Dabigatran Ethyl Ester :
- Modification : Substitution of three hydrogen atoms with deuterium in the octyl chain.
- Expected Molecular Weight : ~627.75 g/mol (free base) + 3.018 g/mol (deuterium substitution), totaling ~630.77 g/mol.
- Impact: Deuterium alters bond strength (C-D vs.
Table 1: Structural Comparison
| Compound | Deuterium Substitution | Molecular Weight (Free Base) | Key Metabolic Site |
|---|---|---|---|
| Dabigatran Etexilate | None | 627.75 g/mol | Ethyl ester, hexyloxy group |
| This compound | Octyl chain (3H → 3D) | ~630.77 g/mol | Deuterated octyl group |
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiles
Dabigatran Etexilate :
- Metabolism : Rapid hydrolysis by esterases to active dabigatran.
- PK/PD Correlation : A study established a model linking dabigatran plasma concentration to activated partial thromboplastin time (APTT), with high-density lipoprotein (HDL) influencing PK variability .
- Half-Life : 12–14 hours in humans.
This compound :
Dabigatran Etexilate vs. Warfarin :
This compound :
- Expected Efficacy : Comparable thrombin inhibition to dabigatran etexilate due to identical active moiety.
- Safety Advantage: Potential reduction in peak-to-trough fluctuations, lowering bleeding risks associated with concentration variability .
Metabolic and Lipoprotein Interactions
Dabigatran Etexilate :
This compound :
- Hypothesized Impact : Deuterium may mitigate interactions with lipoproteins by slowing metabolic intermediates, though clinical data are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
